6-Bromo-5-chloro-1,3-benzothiazol-2-amine
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Overview
Description
6-Bromo-5-chloro-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 5th positions, respectively, on the benzothiazole ring. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-1,3-benzothiazol-2-amine typically involves the reaction of substituted anilines with potassium thiocyanate in the presence of a catalyst such as nano-BF3/SiO2. The reaction is carried out under mild conditions, resulting in high yields and short reaction times . Another method involves the bromination of benzothiazole-2-amine using liquid bromine in acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-chloro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazole derivatives, which have significant biological and chemical applications .
Scientific Research Applications
6-Bromo-5-chloro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition leads to the disruption of essential biological processes, resulting in antimicrobial effects .
Comparison with Similar Compounds
- 6-Bromo-2-chlorobenzothiazole
- 2-Amino-6-bromobenzothiazole
- 6-Chloro-2-bromobenzothiazole
Comparison: While these compounds share a similar benzothiazole core, the presence and position of different substituents (bromine and chlorine) influence their chemical reactivity and biological activity. 6-Bromo-5-chloro-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Properties
IUPAC Name |
6-bromo-5-chloro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZGVHVWLYGZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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